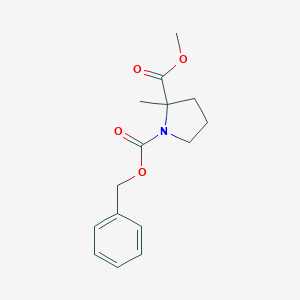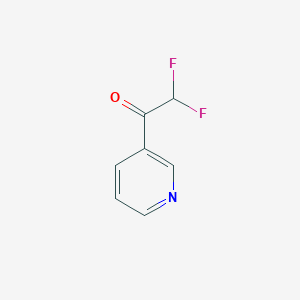
2,2-Difluoro-1-(pyridin-3-yl)ethanone
Übersicht
Beschreibung
2,2-Difluoro-1-(pyridin-3-yl)ethanone, also known as DFPE, is a fluorinated ketone compound that has gained significant attention in scientific research due to its potential applications in various fields. DFPE is a colorless liquid that has a molecular weight of 165.14 g/mol and a boiling point of 137-138°C.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-1-(pyridin-3-yl)ethanone is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. 2,2-Difluoro-1-(pyridin-3-yl)ethanone has been found to inhibit the activity of enzymes such as pyruvate kinase, lactate dehydrogenase, and glyceraldehyde-3-phosphate dehydrogenase, which are involved in glycolysis, a metabolic pathway that is essential for the survival of cancer cells.
Biochemische Und Physiologische Effekte
2,2-Difluoro-1-(pyridin-3-yl)ethanone has been found to have various biochemical and physiological effects on the body. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2,2-Difluoro-1-(pyridin-3-yl)ethanone has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Difluoro-1-(pyridin-3-yl)ethanone has several advantages as a research tool, including its high potency, selectivity, and stability. However, it also has some limitations, such as its low solubility in water and limited availability.
Zukünftige Richtungen
2,2-Difluoro-1-(pyridin-3-yl)ethanone has several potential future directions in scientific research. One of the most promising areas is in the development of new anticancer agents. 2,2-Difluoro-1-(pyridin-3-yl)ethanone has been found to exhibit potent antitumor activity against various cancer cell lines, and further studies may lead to the development of new cancer drugs. 2,2-Difluoro-1-(pyridin-3-yl)ethanone also has potential applications in the development of new antibiotics, anti-inflammatory agents, and antioxidants.
In conclusion, 2,2-Difluoro-1-(pyridin-3-yl)ethanone is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is simple and efficient, and it has been found to exhibit potent antitumor and antimicrobial activity. Further research may lead to the development of new drugs and treatments for various diseases.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-(pyridin-3-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 2,2-Difluoro-1-(pyridin-3-yl)ethanone is in the field of medicinal chemistry, where it has been found to exhibit potent antitumor activity against various cancer cell lines. 2,2-Difluoro-1-(pyridin-3-yl)ethanone has also been found to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
155557-13-4 |
|---|---|
Produktname |
2,2-Difluoro-1-(pyridin-3-yl)ethanone |
Molekularformel |
C7H5F2NO |
Molekulargewicht |
157.12 g/mol |
IUPAC-Name |
2,2-difluoro-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C7H5F2NO/c8-7(9)6(11)5-2-1-3-10-4-5/h1-4,7H |
InChI-Schlüssel |
PUSQVQKJVMWEAR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)C(F)F |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)C(F)F |
Synonyme |
Ethanone, 2,2-difluoro-1-(3-pyridinyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-[1,3]thiazinan-2-ylideneamine](/img/structure/B125704.png)
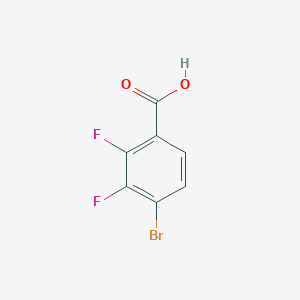
![tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B125711.png)
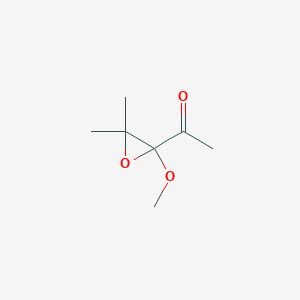
![4H-Benzo[def]carbazole](/img/structure/B125713.png)
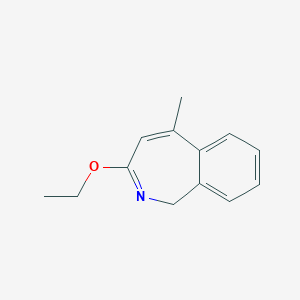
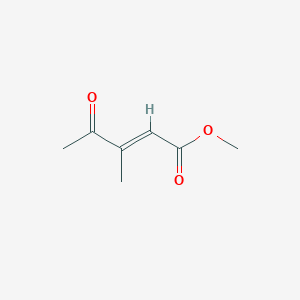
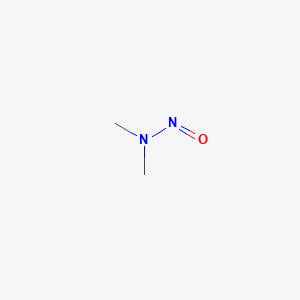
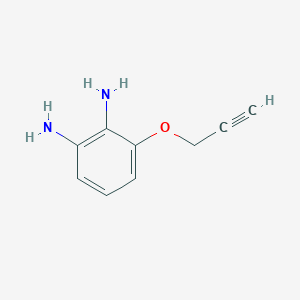
![(8R,9S,13S,14S,17S)-17-hydroxy-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B125730.png)
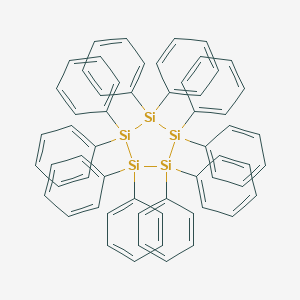
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide](/img/structure/B125737.png)
![6,6-Dimethyl-2-azaspiro[4.4]non-2-ene](/img/structure/B125738.png)
